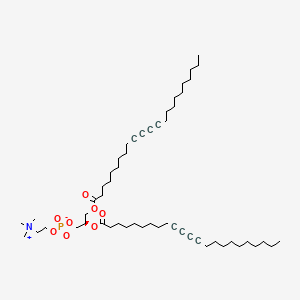

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine

Descripción general

Descripción

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine is a phospholipid compound characterized by its unique structure, which includes two 10,12-tricosadiynoyl groups attached to a glycerophosphocholine backbone. This compound is known for its ability to form stable vesicles and its applications in various scientific fields, particularly in the study of cell membranes and drug delivery systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine typically involves several steps:

Synthesis of 10,12-tricosadiynoyl acid: This step involves the preparation of the diynoic acid through a series of organic reactions, including alkylation and deprotection steps.

Attachment to glycerol backbone: The synthesized 10,12-tricosadiynoyl acid is then esterified with glycerol to form the corresponding diacylglycerol.

Phosphorylation: The diacylglycerol is phosphorylated to form the phosphatidylcholine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Large-scale synthesis of 10,12-tricosadiynoyl acid: Utilizing efficient catalysts and reaction conditions to maximize yield.

Automated esterification and phosphorylation: Using automated systems to control reaction parameters and ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine undergoes various chemical reactions, including:

Polymerization: The diynoic groups can undergo polymerization upon exposure to ultraviolet light, forming a conjugated polymer network.

Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Polymerization: Ultraviolet light is commonly used to induce polymerization.

Hydrolysis: Acidic or basic solutions are used to hydrolyze the ester bonds.

Major Products Formed

Polymerization: Results in the formation of a conjugated polymer network.

Hydrolysis: Produces glycerol, phosphocholine, and 10,12-tricosadiynoyl acid.

Aplicaciones Científicas De Investigación

Membrane Biophysics

One of the primary applications of 1,2-bis(10,12-tricosadiynoyl)phosphatidylcholine is in the study of membrane dynamics and interactions. Its ability to form well-defined bilayer membranes enables researchers to investigate:

- Protein-Lipid Interactions : By incorporating this phospholipid into model membranes, scientists can study how proteins interact with lipids and how these interactions affect membrane fluidity and permeability.

- Membrane Fluidity : The compound's unique structure allows for the analysis of how variations in lipid composition influence membrane characteristics .

- Self-Assembly : Research has shown that aqueous dispersions of this compound can form hollow cylindrical structures known as tubules when cooled below certain temperatures. This phenomenon offers insights into lipid self-assembly processes .

Drug Delivery Systems

The amphiphilic nature of this compound makes it a promising candidate for drug delivery applications:

- Encapsulation of Therapeutics : Researchers are exploring its use in encapsulating poorly soluble therapeutic agents. The ability to create lipid-based carriers can enhance the bioavailability and targeted delivery of drugs.

- Controlled Release : The polymerizable properties of this phospholipid allow for the development of systems that can release encapsulated drugs in a controlled manner, potentially improving therapeutic efficacy .

Antimicrobial Research

Emerging studies suggest that this compound may possess antibacterial properties:

- Novel Antimicrobial Agent : Investigations are underway to evaluate its effectiveness against multi-drug resistant bacteria. The compound's ability to integrate into bacterial membranes may disrupt their integrity and function.

Material Science

The unique polymerization capabilities of this compound extend its applications into material science:

- Biomimetic Materials : Its capacity to form stable bilayers and undergo polymerization upon UV exposure makes it suitable for developing biomimetic materials that can mimic natural biological structures .

- Nanotechnology Applications : The compound's properties are being explored for creating nanostructured materials that could be used in various technological applications .

Case Studies and Research Findings

Several studies highlight the diverse applications and potential of this compound:

Mecanismo De Acción

The mechanism of action of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine involves its ability to form stable vesicles and interact with cell membranes. The diynoic groups can undergo polymerization, leading to the formation of a stable polymer network that can encapsulate and release drugs in a controlled manner. This compound also interacts with membrane proteins and lipids, affecting membrane fluidity and permeability .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dipalmitoylphosphatidylcholine: Another phospholipid commonly used in cell membrane studies.

1,2-Dioleoylphosphatidylcholine: Known for its use in liposome formation and drug delivery systems.

Uniqueness

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine is unique due to its diynoic groups, which allow for polymerization and the formation of stable polymer networks. This property makes it particularly useful in applications requiring stable vesicle formation and controlled drug release .

Actividad Biológica

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine (BTC) is a synthetic phospholipid that has garnered attention for its unique structural properties and potential applications in biochemistry and materials science. Characterized by its two long-chain fatty acids derived from tricosadiynoic acid attached to a phosphatidylcholine backbone, BTC is notable for its ability to form stable lipid bilayers and undergo polymerization upon UV irradiation. This article delves into the biological activity of BTC, focusing on its membrane dynamics, drug delivery potential, and antimicrobial properties.

Membrane Dynamics

BTC exhibits significant biological activity primarily through its ability to form lipid bilayers that mimic natural biological membranes. This property allows researchers to investigate various membrane-related processes such as:

- Protein-Lipid Interactions : BTC can integrate into lipid membranes, influencing their fluidity and permeability. Studies have shown that BTC affects cellular signaling pathways by altering membrane composition and structure .

- Membrane Fluidity : Spectroscopic studies using Electron Spin Resonance (ESR) and Nuclear Magnetic Resonance (NMR) have demonstrated that BTC exhibits reduced chain mobility in certain segments of the molecule compared to others. This suggests a complex microstructure that contributes to its unique physical properties .

Drug Delivery Systems

The amphiphilic nature of BTC makes it a promising candidate for drug delivery applications. Its ability to encapsulate poorly soluble therapeutic agents and release them in a controlled manner has been explored in various studies:

- Polymerizable Liposomes : Upon UV irradiation, BTC can form polymerized liposomes with enhanced stability and controlled release properties. These liposomes are particularly suitable for slow-release drug delivery systems .

- Therapeutic Encapsulation : Research indicates that BTC can encapsulate anticancer agents, enhancing their targeting efficacy while minimizing side effects on normal tissues .

Antimicrobial Properties

Emerging studies suggest that BTC may possess antibacterial properties, making it a candidate for developing novel antimicrobial agents:

- Activity Against Multi-Drug Resistant Bacteria : Preliminary investigations have indicated that BTC exhibits antimicrobial activity against various strains of bacteria, including those resistant to conventional antibiotics. Further research is needed to fully elucidate its mechanism of action and efficacy.

Study 1: Membrane Modification Effects

In a study examining the effects of UV irradiation on diacetylenic liposomes containing BTC, researchers found significant changes in membrane properties upon contact with biological membranes and proteins. The findings indicated that BTC-modified liposomes could alter the interaction dynamics with cells, enhancing their potential as drug delivery vehicles .

Study 2: Polymerization Behavior

Another study focused on the polymerization behavior of BTC under UV light. The results demonstrated that the polymerized structures exhibited unique physical characteristics conducive to applications in biomaterials and drug delivery systems. The ability to manipulate the physical state of these liposomes opens avenues for advanced therapeutic strategies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | Contains two unsaturated oleic acid chains | Widely used in liposome formulations |

| 1,2-Bis(9-octadecenoyl)phosphatidylcholine | Two unsaturated octadecenoyl chains | Commonly used in membrane studies |

| 1,2-Bis(11-hexadecenoyl)phosphatidylcholine | Two unsaturated hexadecenoyl chains | Exhibits different phase transition behavior |

BTC stands out due to its long-chain acetylenic fatty acids which provide unique polymerization capabilities not found in many other phospholipids. This property enhances its applicability in creating advanced materials and drug delivery systems requiring specific mechanical properties and stability .

Propiedades

IUPAC Name |

[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-23,32-51H2,1-5H3/t52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBJTPGHAMAEMV-OIVUAWODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226969 | |

| Record name | 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

914.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76078-28-9 | |

| Record name | 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076078289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.